molecular formula C16H12F2N2O2 B5404524 N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide

N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide

Cat. No. B5404524
M. Wt: 302.27 g/mol
InChI Key: SYOYFAQPQZYWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide, also known as CR8, is a small molecule inhibitor that has shown potential for the treatment of cancer. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide inhibits CDKs by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to CDK substrates, which are necessary for cell division. In addition to its effects on CDKs, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has also been shown to inhibit the activity of other enzymes involved in cell division, such as polo-like kinase 1 (PLK1) and Aurora kinase A (AURKA).
Biochemical and Physiological Effects
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CDKs, PLK1, and AURKA, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has also been shown to inhibit the activity of other enzymes involved in cell division, such as CDK7 and CDK9. N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. In addition to its anti-cancer properties, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity and high yield. N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has also been extensively studied, with a large body of literature available on its properties and potential uses. However, there are also some limitations to the use of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with. In addition, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide. One area of interest is the development of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide analogs with improved solubility and potency. Another area of interest is the combination of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide in humans. Overall, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide shows great promise as a potential cancer treatment, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2,4-difluorophenol with 2-chloropropionitrile to form the intermediate 2-(2,4-difluorophenoxy)propanenitrile. This intermediate is then reacted with 2-aminobenzonitrile to form the final product, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide. The synthesis of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has been extensively studied for its potential as a cancer treatment. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell division. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide a promising candidate for cancer therapy. In addition to its anti-cancer properties, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide has also been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-10(22-15-7-6-12(17)8-13(15)18)16(21)20-14-5-3-2-4-11(14)9-19/h2-8,10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOYFAQPQZYWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C#N)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)propanamide

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